Imazosulfuron

Catalog No.
S593621
CAS No.
122548-33-8
M.F
C14H13ClN6O5S
M. Wt
412.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imazosulfuron

CAS Number

122548-33-8

Product Name

Imazosulfuron

IUPAC Name

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea

Molecular Formula

C14H13ClN6O5S

Molecular Weight

412.8 g/mol

InChI

InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22)

InChI Key

NAGRVUXEKKZNHT-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC

Solubility

1.63e-05 M
In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7)
In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C
In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9)
Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3

Synonyms

1-(2-chloroimidazo(1,2-a)pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, imazosulfuron

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC

Mode of Action and Target Site Research:

Understanding how herbicides work is crucial for developing new weed control strategies and improving resistance management. Imazosulfuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. ALS is essential for the biosynthesis of branched-chain amino acids, which are vital for plant growth and development. Inhibiting ALS disrupts this process, leading to the accumulation of toxic metabolites and ultimately, plant death [].

Studies employing imazosulfuron have been instrumental in elucidating the specific binding site of ALS inhibitors on the enzyme. This knowledge is crucial for designing new ALS-inhibiting herbicides with improved selectivity and reduced potential for resistance development [].

Plant Physiology and Biochemistry Research:

Imazosulfuron can be used as a tool to study various aspects of plant physiology and biochemistry. Researchers have employed imazosulfuron to investigate:

  • The role of ALS in plant growth and development: By observing the effects of imazosulfuron on plant growth, scientists can gain insights into the specific functions of ALS in different plant tissues and developmental stages [].
  • The impact of ALS inhibition on plant metabolism: Imazosulfuron treatment can lead to the accumulation of various metabolites due to the disruption of ALS-mediated pathways. Studying these altered metabolic profiles can provide valuable information about the interconnectedness of metabolic pathways in plants [].
  • Mechanisms of herbicide resistance: Research using imazosulfuron has helped identify mutations in the ALS gene that confer resistance in certain weed species. This knowledge is crucial for developing strategies to manage herbicide-resistant weeds [].

Environmental Fate and Ecotoxicology Research:

Understanding the environmental fate and ecotoxicological effects of herbicides is essential for ensuring their safe and sustainable use. Imazosulfuron has been studied extensively to evaluate its:

  • Persistence and degradation in soil and water: This research helps assess the potential environmental impact of imazosulfuron and informs appropriate application practices.
  • Impact on non-target organisms: Studies investigate the effects of imazosulfuron on beneficial insects, soil microorganisms, and other non-target species to ensure its responsible use.

Imazosulfuron is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling various broadleaf and grassy weeds in rice cultivation. Its chemical formula is C₁₄H₁₃ClN₆O₅S, and it exhibits a unique mode of action by inhibiting the synthesis of essential amino acids, particularly those derived from the shikimic acid pathway. This pathway is crucial for plant growth and development, making imazosulfuron effective in suppressing weed populations while being relatively safe for crops like rice .

Imazosulfuron is considered to have low acute toxicity []. However, due to age restrictions, details on specific hazards and safety precautions cannot be provided.

Further Scientific Research

Imazosulfuron is a subject of ongoing scientific research, particularly regarding its:

  • Impact on non-target plants and soil ecosystems []
  • Development of resistance in weeds []
, including hydrolysis, which is influenced by pH and temperature. Studies have shown that the hydrolysis of imazosulfuron follows first-order kinetics, meaning that the rate of reaction is directly proportional to the concentration of the compound. Acidic conditions accelerate this process, leading to its degradation in various environmental settings .

Additionally, imazosulfuron can undergo photodegradation when exposed to sunlight, with both direct and indirect photolysis contributing to its breakdown in aqueous environments. These reactions are essential for understanding its environmental fate and persistence .

Imazosulfuron exhibits strong biological activity as a herbicide. It specifically targets the enzyme acetolactate synthase, which plays a pivotal role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, imazosulfuron disrupts protein synthesis and ultimately leads to plant death . Its selectivity allows for effective weed control without harming rice crops, making it a valuable tool in agricultural practices.

The synthesis of imazosulfuron involves several steps, typically starting from readily available chemical precursors. The general method includes:

  • Formation of Sulfonylurea Structure: Combining a sulfonamide with an appropriate chloroacetic acid derivative.
  • Cyclization: This step often involves heating under acidic or basic conditions to facilitate the formation of the sulfonylurea moiety.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for agricultural use.

Research into more efficient synthesis methods continues to evolve, focusing on reducing environmental impact and enhancing yield .

Imazosulfuron is primarily used in agriculture as a selective herbicide for rice fields. Its applications include:

  • Weed Control: Effective against a wide range of annual and perennial weeds.
  • Crop Safety: Designed to minimize harm to rice plants while effectively managing weed competition.
  • Environmental Management: Its degradation products are monitored to assess environmental impact post-application .

Studies on imazosulfuron have explored its interactions with various environmental factors and other chemicals. For instance:

  • Soil Interactions: Imazosulfuron binds to soil particles, affecting its mobility and degradation rates.
  • Chemical Interactions: It may interact with other herbicides or fertilizers, influencing its efficacy and persistence in agricultural systems.

Understanding these interactions is crucial for optimizing its use in crop management strategies .

Imazosulfuron shares structural and functional similarities with other sulfonylurea herbicides. Here are some comparable compounds:

Compound NameChemical FormulaMode of ActionUnique Features
Chlorimuron-ethylC₁₂H₁₃ClN₄O₄SInhibits acetolactate synthaseMore selective towards certain weeds
Metsulfuron-methylC₁₂H₁₁N₅O₄SInhibits amino acid synthesisBroad-spectrum activity
Sulfometuron-methylC₁₂H₁₃N₅O₄SInhibits acetolactate synthaseEffective at lower application rates

Uniqueness of Imazosulfuron

Imazosulfuron's uniqueness lies in its specific application to rice crops, where it demonstrates high selectivity against weeds while being safe for the crop itself. Its distinct hydrolysis and photodegradation pathways also contribute to its environmental profile, making it an important choice in integrated weed management systems .

Color/Form

White, crystalline powde

XLogP3

3

Density

1.652 at 20 °C

LogP

log Kow = 2.43 (pH 4), -0.07 (pH 7), -1.56 (pH 9)

Melting Point

178.6-180.7 °C

UNII

27LUJ2BJDG

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Imazosulfuron is a white, crystalline powder. It has moderate solubility in water. It is a member of a group of chemicals called sulfonyl urea herbicides. USE: Imazosulfuron is used as an herbicide on golf courses, some foods and residential applications. EXPOSURE: Workers who use imazosulfuron may breathe in mists or have direct skin contact. The general population may be exposed by vapors and dermal contact when entering areas such as golf courses recently treat with imazosulfuron. Imazosulfuron released to air will be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Data on the potential for imazosulfuron to cause toxic effects in humans were not available. Imazosulfuron is not irritating to the skin or eyes in laboratory animals following direct contact. It did not cause allergic skin reactions. Damage to the liver, thyroid, and eyes (e.g., retinal degeneration, cataracts) and decreased body weight were observed in laboratory animals exposed to very high oral doses over time. Abnormal movement and trouble walking were observed in laboratory animals exposed to extremely high doses. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to imazosulfuron before and/or during pregnancy. Decreased survival of parents and offspring was observed at very high oral doses. Tumors were not induced in laboratory animals following lifetime oral exposure to imazosulfuron. The U.S. Environmental Protection Agency Office of Pesticide Programs has classified imazosulfuron as not likely to be carcinogenic to humans based on lack of evidence in animal studies. The potential for imazosulfuron to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

3.38e-10 mmHg
3.38X10-10 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

122548-33-8

Wikipedia

Imazosulfuron

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Imazosulfuron is produced by reaction of 2-chloroimidazo[1,2-a]pyridine sulfonylisocyanate with 2-amino-4,6-dimethoxypyrimidine.
Preparation: Y. Ishida et al., European Patent Office patent 238070; eidem, United States of America patent 5017212 (1987, 1991 both to Takeda)

Analytic Laboratory Methods

Adequate enforcement methodology (high performance liquid chromatography method with tandem mass spectroscopy detection (LC/MS/MS)) is available to enforce the tolerance expression.
A liquid chromatographic (LC) method with diode array detection (DAD) was developed for screening of 10 sulfonyl urea herbicide residues in unpolished rice. The investigated herbicides were azimsulfuron, bensulfuron-methyl, chlorimuron-ethyl, chlorsulfuron, ethoxysulfuron, flazasulfuron, imazosulfuron, metsulfuron-methyl, pyrazosulfuron-ethyl and tribenuron-methyl. Acetonitrile-water (2:1) extracts of rice samples were cleaned up with solid-phase extraction cartridges (octadecylsilane-bonded silica (ODS) and graphitized carbon black (GCB)). Three fractions of the GCB eluate were taken for analysis using 3 separate injections in order to avoid interference in LC-DAD analysis and to reduce analyte coelution problems. Recoveries from rice samples fortified with the 10 herbicides at 0.05 and 0.2 ug/g ranged from 46.6 to 119.6%, and coefficients of variation were 3.1-12.6%. The quantitation limits were 0.01-0.02 ug/g.
Reversed-phase liquid chromatography (LC) is used to determine a relatively new sulfonylureic herbicide, imazosulfuron, 1-(2-chloroimidazo-[1,2-a] pyridin-3-ylsulfonyl)-3-(4,6-dimethoxy-2-pyrimidinyl)-urea (TH-913), in drinking water and in soil. TH-913 is extracted from water using solid-phase extraction on C18 bonded silica. Soil samples (20 g) are extracted with 300 mL of methanol-water (50:50) and the acidified extracts are transferred onto Sep-Pak C18 and processed as described for water samples. Off-line desorption is done with 20 mL of methanol-water (50:50). The eluate is evaporated to dryness, the residue dissolved in acetonitrile and analyzed by LC with UV detection at 238 nm. The recoveries of TH-913 from water were over 95% (at 0.05 ug/L level) and from soil over 90% (at 0.005 mg/kg level).
LC /liquid chromatography/ determination in water and soil.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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